1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one
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Overview
Description
1-(3-Azabicyclo[322]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[221]hept-5-en-2-yl)octan-1-one is a complex organic compound characterized by its unique bicyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo[3.2.2]nonane Ring: This can be achieved through a series of cyclization reactions, often involving radical cyclization or other ring-closing methods.
Synthesis of the Hexachlorobicyclo[2.2.1]heptane Derivative: This step involves the chlorination of a suitable bicyclic precursor, followed by functionalization to introduce the octyl group.
Coupling of the Two Bicyclic Units: The final step involves coupling the azabicyclo[3.2.2]nonane unit with the hexachlorobicyclo[2.2.1]heptane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)octan-1-one: A closely related compound with similar bicyclic structures.
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)octan-2-one: Differing by the position of the carbonyl group.
Uniqueness
The uniqueness of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one lies in its specific combination of bicyclic structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25995-17-9 |
---|---|
Molecular Formula |
C31H47Cl6NO |
Molecular Weight |
662.4 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octyl-2-bicyclo[2.2.1]hept-5-enyl)octan-1-one |
InChI |
InChI=1S/C31H47Cl6NO/c1-2-3-4-5-7-10-13-24-25(30(35)28(33)27(32)29(24,34)31(30,36)37)14-11-8-6-9-12-15-26(39)38-20-22-16-17-23(21-38)19-18-22/h22-25H,2-21H2,1H3 |
InChI Key |
DUNXADOHUVFFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCCCCCCC(=O)N3CC4CCC(C3)CC4 |
Origin of Product |
United States |
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